2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
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Overview
Description
2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the methylamino and morpholinyl groups. The final step involves the addition of the sulfanylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
- 2-[[4-(Amino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
- 2-[[4-(Methylamino)-6-piperidin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholinyl group, for example, may enhance its solubility and bioavailability, while the sulfanylacetamide moiety may contribute to its reactivity and binding affinity.
Properties
IUPAC Name |
2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2S/c1-12-8-13-9(16-2-4-18-5-3-16)15-10(14-8)19-6-7(11)17/h2-6H2,1H3,(H2,11,17)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNUHKGNQCMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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